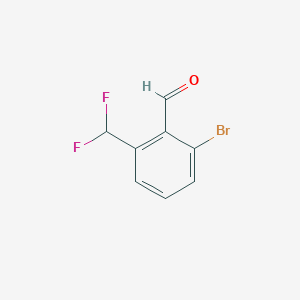

2-Bromo-6-(difluoromethyl)benzaldehyde

描述

2-Bromo-6-(difluoromethyl)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 2-position and a difluoromethyl (-CF2H) group at the 6-position of the benzaldehyde ring. This compound is structurally significant in medicinal chemistry and organic synthesis due to its reactive aldehyde group and the electronic effects imparted by the bromine and fluorine substituents. The bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), while the difluoromethyl group enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs .

属性

IUPAC Name |

2-bromo-6-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHECRYEOANSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Bromination of 6-(difluoromethyl)benzaldehyde: One common method involves the bromination of 6-(difluoromethyl)benzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods: Industrially, 2-Bromo-6-(difluoromethyl)benzaldehyde can be produced through a continuous flow process where the reactants are fed into a reactor under controlled conditions.

化学反应分析

Types of Reactions:

Oxidation: 2-Bromo-6-(difluoromethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 2-Bromo-6-(difluoromethyl)benzoic acid.

Reduction: 2-Bromo-6-(difluoromethyl)benzyl alcohol.

Substitution: 2-Amino-6-(difluoromethyl)benzaldehyde or 2-Thio-6-(difluoromethyl)benzaldehyde.

科学研究应用

Chemical Properties and Structure

2-Bromo-6-(difluoromethyl)benzaldehyde has the molecular formula . It features a bromine atom at the second position and a difluoromethyl group at the sixth position of the benzaldehyde ring. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation to form 2-Bromo-6-(difluoromethyl)benzoic acid and reduction to yield 2-Bromo-6-(difluoromethyl)benzyl alcohol.

2. Medicinal Chemistry

The compound is investigated for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator. The presence of bromine and difluoromethyl groups can influence binding affinity, making it a candidate for targeting specific enzymes involved in disease mechanisms.

3. Biological Studies

Research has shown that derivatives of this compound exhibit significant biological activity. For instance, studies indicate that halogenated benzaldehydes can inhibit the growth of cancer cell lines and exhibit antimicrobial properties against Gram-positive bacteria .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various halogenated benzaldehydes, including this compound. Results indicated that this compound interferes with cell cycle progression and induces apoptosis in specific cancer cell lines, showcasing enhanced activity compared to non-halogenated analogs due to the presence of fluorine and bromine substituents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of substituted benzaldehydes, revealing that this compound demonstrated notable activity against certain bacterial strains. This suggests its potential as a lead compound in antibiotic development.

作用机制

The mechanism of action of 2-Bromo-6-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor modulators .

相似化合物的比较

Structural and Substituent Variations

The following table summarizes key structural analogs of 2-bromo-6-(difluoromethyl)benzaldehyde, highlighting differences in substituents and their implications:

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects: The difluoromethyl group (-CF2H) in this compound exhibits moderate electron-withdrawing character, less pronounced than trifluoromethoxy (-OCF3) but stronger than methoxy (-OCH3). This balance improves bioavailability compared to more polar analogs like 2-bromo-6-(trifluoromethoxy)benzaldehyde .

- Lipophilicity: The -CF2H group increases lipophilicity (logP ~2.5–3.0) compared to non-fluorinated derivatives, facilitating membrane permeability .

- Reactivity : The bromine atom at C2 enables palladium-catalyzed coupling reactions, while the aldehyde group allows nucleophilic additions or condensations.

生物活性

2-Bromo-6-(difluoromethyl)benzaldehyde is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C8H5BrF2O

- Molecular Weight: 235.03 g/mol

The compound features a bromine atom and a difluoromethyl group attached to a benzaldehyde moiety, which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of certain enzymes. Its structure suggests potential interactions with biological targets, leading to diverse pharmacological effects.

Enzyme Inhibition

One of the key areas of study for this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 46.8 - 137.7 | AChE |

| 63.6 - 881.1 | BuChE |

In a comparative study, derivatives of benzaldehydes with various substituents were tested for their enzyme inhibition capabilities. The presence of electronegative groups like bromine and fluorine significantly influenced the inhibitory potency against AChE and BuChE, suggesting that structural modifications can enhance biological activity .

The mechanism by which this compound inhibits AChE and BuChE appears to involve competitive binding at the active site of these enzymes. The difluoromethyl group enhances lipophilicity, allowing better interaction with the enzyme's hydrophobic pocket, which is crucial for effective inhibition.

Case Studies

- Hydrazone Derivatives : A study focused on hydrazone derivatives synthesized from benzaldehyde derivatives, including this compound, demonstrated promising results in inhibiting AChE with selectivity indexes indicating a preference for AChE over BuChE . The hydrazones exhibited IC50 values that suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess activity against various bacterial strains. Although specific data on its spectrum of activity is limited, compounds with similar structures have shown promise in antimicrobial applications.

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Long-term exposure has not shown significant chronic effects in animal models; however, it is classified as an irritant upon contact with skin or eyes . Proper handling and safety precautions are recommended during laboratory use to mitigate risks associated with exposure.

常见问题

Q. What advanced techniques enable real-time monitoring of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。